![molecular formula C22H16N2O4 B14224562 N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide CAS No. 531492-72-5](/img/structure/B14224562.png)
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide is an organic compound with the molecular formula C22H16N2O4. This compound features a benzamide group linked to a phenyl ring, which is further connected to an acryloyl group substituted with a nitrophenyl moiety. The presence of both nitro and acryloyl groups in its structure makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Acryloyl Intermediate: The acryloyl intermediate can be synthesized by reacting 2-nitrobenzaldehyde with an appropriate acryloyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The acryloyl intermediate is then coupled with 4-aminobenzamide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acryloyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The double bond in the acryloyl group can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Addition: Electrophiles such as halogens or nucleophiles like water in the presence of acids or bases.
Major Products Formed
Reduction: Formation of N-{4-[3-(2-Aminophenyl)acryloyl]phenyl}benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Addition: Formation of addition products such as halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The acryloyl group can participate in covalent bonding with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Nitrophenyl)benzamide: Similar structure but lacks the acryloyl group.
N-(4-Aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
N-(4-Methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide is unique due to the presence of both nitro and acryloyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
531492-72-5 |
|---|---|
Molekularformel |
C22H16N2O4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-[4-[3-(2-nitrophenyl)prop-2-enoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H16N2O4/c25-21(15-12-16-6-4-5-9-20(16)24(27)28)17-10-13-19(14-11-17)23-22(26)18-7-2-1-3-8-18/h1-15H,(H,23,26) |
InChI-Schlüssel |
NNRDTMDCCMWUHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


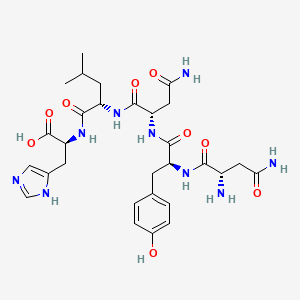
![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
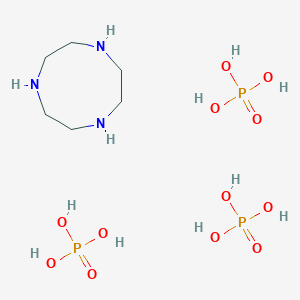
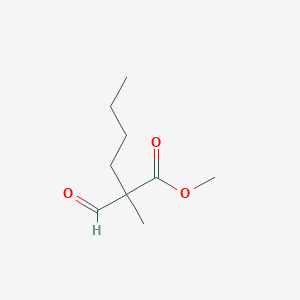
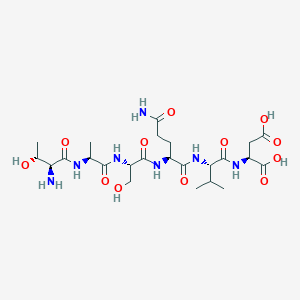
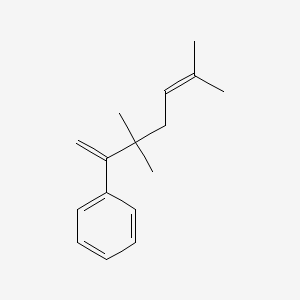
![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)
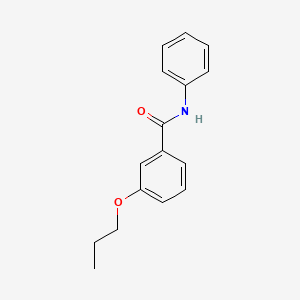
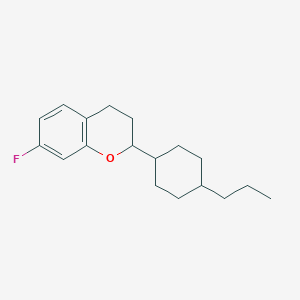
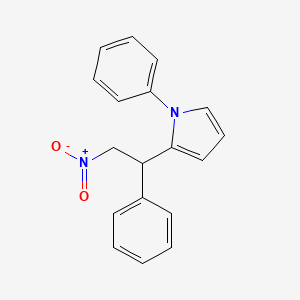


![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
